molecular formula C61H94N18O13S B12322895 Met-lys-bradykinin acetate

Met-lys-bradykinin acetate

Cat. No.: B12322895
M. Wt: 1319.6 g/mol
InChI Key: SSXPFNXUSFJJEI-UHFFFAOYSA-N
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Description

Met-lys-bradykinin acetate, also known as Met-Kallidin, is a peptide derivative of bradykinin. It is composed of the amino acids methionine, lysine, arginine, proline, glycine, phenylalanine, serine, and proline. This compound is known for its role in the kallikrein-kinin system, which is involved in various physiological processes such as blood pressure regulation, inflammation, and pain control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-lys-bradykinin acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as preparative HPLC, ensures that the peptide meets the required quality standards .

Mechanism of Action

Met-lys-bradykinin acetate exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to the receptors, the peptide activates intracellular signaling pathways, leading to the production of second messengers such as cyclic AMP and inositol triphosphate. These signaling molecules trigger downstream effects, including vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methionine residue, which can be selectively oxidized, and the acetate group, which can influence the peptide’s solubility and stability. These features make it a valuable tool for studying the structure-activity relationships of kinins and their receptors .

Properties

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXPFNXUSFJJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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